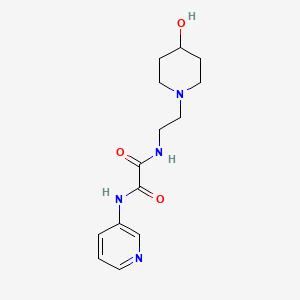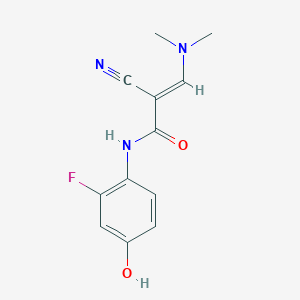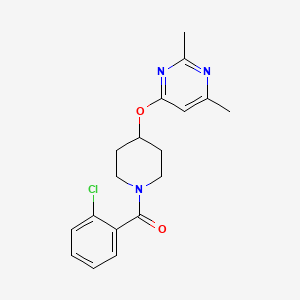![molecular formula C11H12FN3O4S2 B2555109 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094654-43-8](/img/structure/B2555109.png)
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride, also known as Methylsulfonylphenylfluorone (MSPF), is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to detect metal ions in biological systems. MSPF is a complex molecule that has several different applications, including its use as a metal ion chelator, an enzyme inhibitor, and a fluorescent probe.
Mécanisme D'action
The mechanism of action of MSPF involves its ability to chelate metal ions. MSPF contains a sulfonamide group that can bind to metal ions, forming a complex that is fluorescent. The fluorescence of MSPF is quenched when it binds to metal ions, allowing for the detection of metal ions in biological systems. MSPF can also inhibit the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects
MSPF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. MSPF has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MSPF in lab experiments include its ability to detect metal ions in biological systems, its ability to chelate metal ions, and its ability to inhibit the activity of enzymes. However, there are some limitations to using MSPF in lab experiments. MSPF is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, MSPF is sensitive to pH and temperature changes, which can affect its fluorescence.
Orientations Futures
There are several future directions for the use of MSPF in scientific research. One potential application is in the development of new therapies for diseases such as cancer and inflammation. MSPF has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells, making it a promising candidate for drug development. Additionally, MSPF could be used in the development of new diagnostic tools for the detection of metal ions in biological systems. Finally, MSPF could be used in the development of new fluorescent probes for other biological molecules, such as proteins and nucleic acids.
Méthodes De Synthèse
The synthesis of MSPF involves a multi-step process that starts with the reaction of 2-aminobenzenesulfonamide with 4-methyl-1H-pyrazole-3-carboxaldehyde to form 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzenesulfonamide. This intermediate compound is then reacted with phosphoryl chloride to form 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzenesulfonyl chloride. Finally, this compound is reacted with sodium fluoride to form MSPF.
Applications De Recherche Scientifique
MSPF has been widely used in scientific research due to its ability to detect metal ions in biological systems. It is commonly used as a fluorescent probe to detect the presence of metal ions such as zinc, copper, and iron. MSPF has also been used as a metal ion chelator and an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease.
Propriétés
IUPAC Name |
2-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O4S2/c1-14-8-9(7-13-14)15(2)21(18,19)11-6-4-3-5-10(11)20(12,16)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADUJIVRLQFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N(C)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)

![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide](/img/structure/B2555032.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555035.png)



![5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one](/img/structure/B2555042.png)


![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)
![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)
![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)